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7-Aminofluoranthene

Cat. No.: B13745643
CAS No.: 13177-27-0
M. Wt: 217.26 g/mol
InChI Key: AECDQNMVIJWYBL-UHFFFAOYSA-N
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Description

Contextualization of Fluoranthene (B47539) and Its Derivatives in Chemical Research

Fluoranthene and its derivatives are of considerable interest in both synthetic organic chemistry and materials science. rsc.orgrsc.org First isolated from coal tar in 1878, fluoranthene serves as a foundational structure for a wide array of more complex molecules. rsc.org The unique electronic and structural properties of the fluoranthene core make it a valuable building block in the development of fluorescent materials and other functional organic compounds. chemistryviews.org The synthesis of fluoranthene derivatives has been a dynamic area of research, with numerous methods developed to introduce various functional groups onto the aromatic framework, thereby tuning their physical and chemical properties for specific applications. beilstein-journals.orgnih.gov These synthetic efforts are crucial for creating novel materials with tailored optical and electronic characteristics. ontosight.ai

Significance of Aminofluoranthene Isomers in Organic Chemistry and Environmental Studies

The introduction of an amino group to the fluoranthene structure gives rise to aminofluoranthene isomers, which possess distinct properties and reactivity compared to the parent hydrocarbon. In organic chemistry, the amino group serves as a versatile handle for further chemical modifications, enabling the synthesis of a broad range of derivatives. tandfonline.comtandfonline.com For instance, aminofluoranthenes are precursors to chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes. tandfonline.comtandfonline.com

From an environmental perspective, aminofluoranthenes are significant as they are metabolites of nitrofluoranthenes, a class of PACs known for their mutagenic properties. nih.govresearchgate.net The metabolic reduction of nitrofluoranthenes to aminofluoranthenes is a key step in their biological activation to genotoxic species. nih.govnih.gov Consequently, understanding the behavior and fate of aminofluoranthene isomers is critical in assessing the environmental impact and human health risks associated with nitro-PAH pollution. nih.govcuni.cz The various isomers of aminofluoranthene can exhibit different biological activities, highlighting the importance of isomer-specific studies. pops.intdiva-portal.org

Scope and Research Imperatives Pertaining to 7-Aminofluoranthene

Among the aminofluoranthene isomers, this compound has garnered specific research attention. A primary route to its formation is through the reduction of 7-nitrofluoranthene (B86040). digitellinc.comescholarship.orgchemsrc.com Research imperatives for this compound are multifaceted. In synthetic chemistry, it serves as a key intermediate. For example, it can be converted to 7-iodofluoranthene, which is then used in the synthesis of more complex structures like 7-ethynylfluoranthene. digitellinc.comescholarship.org

In the field of toxicology and environmental science, a significant focus is on the genotoxicity of aminofluoranthenes. The metabolic activation of these compounds can lead to the formation of DNA adducts, which are segments of DNA bound to a chemical carcinogen. wikipedia.orgkegg.jp This process is a critical event in chemical carcinogenesis. wikipedia.orgkegg.jp Studies have shown that aminofluoranthenes can be mutagenic, and their activity is often dependent on metabolic activation. nih.govinsilico.euoup.com Therefore, a central research imperative is to elucidate the metabolic pathways of this compound, identify the specific DNA adducts formed, and understand the mechanisms by which these adducts may lead to mutations and potentially cancer. nih.govmdpi.comresearchgate.net

Properties of this compound

PropertyValue
Molecular FormulaC16H11N
Molecular Weight217.265 g/mol
Boiling Point446.7°C at 760 mmHg
Flash Point250.6°C
Density1.322 g/cm³
LogP4.65060
Index of Refraction1.904
CAS Number13177-27-0

This data is compiled from available chemical databases. chemsrc.com

Synthetic Pathways Involving this compound

Starting MaterialReagentsProduct
7-NitrofluorantheneFe/NH4ClThis compound
This compoundt-BuONO/CH2I2/I2/CuI7-Iodofluoranthene

This table summarizes key synthetic transformations for this compound. digitellinc.comescholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N B13745643 7-Aminofluoranthene CAS No. 13177-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13177-27-0

Molecular Formula

C16H11N

Molecular Weight

217.26 g/mol

IUPAC Name

fluoranthen-7-amine

InChI

InChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2

InChI Key

AECDQNMVIJWYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N

Origin of Product

United States

Synthetic Methodologies for 7 Aminofluoranthene

Regioselective Synthesis Strategies Towards 7-Aminofluoranthene

Achieving the precise placement of the amino group at the C-7 position of the fluoranthene (B47539) core is paramount. The dominant strategy relies on the nitration of a partially saturated fluoranthene precursor, which directs the incoming nitro group to the desired positions, followed by aromatization and reduction.

A key precursor for the regioselective synthesis of 7-nitrofluoranthene (B86040) is 1,2,3,10b-tetrahydrofluoranthene. Nitration of this compound followed by aromatization with a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields a mixture of 7- and 8-nitrofluoranthene. researchgate.net The 7-nitro isomer can then be separated and carried forward for reduction. This multi-step process, starting from a hydrogenated analogue of fluoranthene, is crucial for controlling the position of the nitro group, as direct nitration of fluoranthene itself yields primarily the 3-nitro isomer. researchgate.net

Reduction of Nitrofluoranthene Precursors to this compound

The conversion of the 7-nitro group to the 7-amino group is the final and critical step in the most common synthetic pathway. This transformation can be accomplished through several well-established reduction methods, broadly categorized into catalytic hydrogenation and chemical reduction using metal-based systems. A 1992 study by van Haeringen et al. provides a foundational method for this conversion, reporting the successful synthesis of this compound from its pure nitro analogue. researchgate.net

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For the synthesis of aromatic amines, palladium on carbon (Pd/C) is a common and highly effective catalyst. nih.govthermofisher.comacsgcipr.org The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group occurs, ultimately yielding the amine and water as the only byproduct.

Another powerful catalytic system for this transformation is transfer hydrogenation. This method avoids the need for pressurized hydrogen gas, instead using a hydrogen donor molecule like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or formic acid in the presence of the catalyst. nih.govresearchgate.netorganic-chemistry.orgrsc.org The reduction of 7-nitrofluoranthene to this compound has been successfully achieved using hydrazine hydrate with Pd/C as the catalyst in ethanol (B145695). researchgate.net This approach is often preferred for its operational simplicity and mild reaction conditions.

MethodCatalyst/ReagentSolventConditionsYieldReference
Catalytic HydrogenationPd/C, Hydrazine HydrateEthanolNot specified in abstractHigh researchgate.net

Classic chemical reduction methods, often employing metals in acidic media, provide a robust alternative to catalytic hydrogenation. The Béchamp reduction, using iron metal in the presence of an acid like hydrochloric acid (HCl), is a historically significant method for converting nitroarenes to anilines.

A more common laboratory-scale method involves the use of stannous chloride (SnCl₂) in an acidic solvent. scispace.comacsgcipr.orgsemanticscholar.org The reduction of 7-nitrofluoranthene to this compound has been specifically accomplished using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol. researchgate.net This method is effective and tolerant of various functional groups, though it generates stoichiometric amounts of tin-based waste, which requires careful disposal.

MethodReagentSolventConditionsYieldReference
Metal-Mediated ReductionSnCl₂·2H₂OEthanolNot specified in abstractHigh researchgate.net

Alternative Synthetic Routes to the Fluoranthene Amino Moiety

While the reduction of a nitro precursor is the most established route, other modern synthetic methodologies could potentially be applied to generate the C-N bond at the 7-position of the fluoranthene skeleton, avoiding the nitration step altogether.

One such powerful technique is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction directly forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. acsgcipr.orgwikipedia.org A hypothetical route to this compound would involve the synthesis of 7-bromofluoranthene (B13689862) or 7-iodofluoranthene, followed by coupling with an ammonia (B1221849) equivalent, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or benzophenone (B1666685) imine, followed by hydrolysis. wikipedia.orgorganic-chemistry.orgnih.gov This approach offers a direct method for introducing the amino group.

Another potential alternative is the Curtius rearrangement . This reaction transforms a carboxylic acid into a primary amine with the loss of one carbon atom. nih.govwikipedia.orgnih.gov The synthesis of this compound via this route would begin with fluoranthene-7-carboxylic acid. The carboxylic acid would be converted to an acyl azide (B81097), typically using an agent like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges to form an isocyanate, which can then be hydrolyzed with acid or base to yield the final this compound. nih.govwikipedia.org

Evaluation of Synthetic Pathway Efficiency and Yield Optimization

The efficiency of the synthesis of this compound is largely dependent on the chosen pathway. The primary route via reduction of 7-nitrofluoranthene is well-established, with the reduction step itself generally proceeding in high yield. researchgate.net

Reduction of Nitro Precursor: Both catalytic hydrogenation with hydrazine/Pd/C and chemical reduction with SnCl₂ are reported to convert pure nitrofluoranthenes to their amino analogues effectively. researchgate.net For many nitroarene reductions, catalytic transfer hydrogenation often offers high yields (often >90%) and cleaner reaction profiles compared to metal/acid reductions, which can require more rigorous purification to remove metal salt byproducts. nih.govscispace.com Optimization of catalytic methods often involves screening catalyst loading, reaction temperature, and the choice of hydrogen donor to maximize yield and minimize reaction time. For instance, in the reduction of halogenated nitroarenes, microwave heating has been shown to significantly shorten reaction times from hours to minutes while maintaining high yields. nih.gov

Comparing the pathways, the reduction of the nitro precursor is the most direct and validated method. While alternative routes are mechanistically sound, they would require significant developmental work to optimize and ascertain their efficiency relative to the established method.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Atom Economy: The reduction of 7-nitrofluoranthene via catalytic hydrogenation (using H₂) exhibits excellent atom economy, as the only byproduct is water. Transfer hydrogenation using hydrazine also has good atom economy, producing nitrogen gas and water. In contrast, the SnCl₂ reduction has poor atom economy, generating stoichiometric amounts of tin salts as waste. acsgcipr.org

Use of Safer Solvents: Traditional syntheses often employ volatile organic solvents. A greener approach would involve replacing solvents like ethanol with more benign alternatives. Water is an ideal green solvent, and various methods for the reduction of nitroarenes in aqueous media have been developed, for instance, using NaBH₄ with a catalyst or employing phase-transfer catalysts. tsijournals.comnih.gov

Catalysis vs. Stoichiometric Reagents: The use of catalytic methods (e.g., Pd/C) is inherently greener than using stoichiometric reagents like SnCl₂. rsc.orgacsgcipr.org Catalysts are used in small amounts and can often be recovered and reused, significantly reducing waste. For example, iron oxide-based catalysts used with hydrazine hydrate have been shown to be recyclable over many cycles. rsc.org

Energy Efficiency: Optimizing reactions to proceed under milder conditions (lower temperatures and pressures) reduces energy consumption. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and therefore energy input compared to conventional reflux heating. nih.gov

Alternative Routes: Developing synthetic routes that avoid nitration, such as a highly efficient Buchwald-Hartwig amination, could be a greener long-term strategy. This would eliminate the use of strong nitrating agents and the formation of unwanted nitro-isomers, simplifying purification and reducing waste streams.

By focusing on catalytic methods, utilizing safer solvents like water, and optimizing reaction conditions for energy efficiency, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Chemical Reactivity and Derivatization Chemistry of 7 Aminofluoranthene

Electrophilic Aromatic Substitution Reactions on the Fluoranthene (B47539) Nucleus

The fluoranthene ring system is susceptible to electrophilic aromatic substitution reactions, including halogenation, nitration, and sulfonation chemicalbook.com. The presence of the primary amino group at the C-7 position significantly influences the regioselectivity of these reactions. As a powerful activating group, the amino (or its protected form, acetamido) directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the context of the fluoranthene nucleus, this directing effect is crucial for predicting the structure of substitution products.

Halogenation Reactions of 7-Aminofluoranthene

While specific studies on the direct halogenation of this compound are not extensively detailed in the provided research, the reactivity can be inferred from studies on related isomers, such as 3-acetamidofluoranthene. The acetamido group, like the amino group, is a strong ortho-, para-director. In the case of 3-acetamidofluoranthene, bromination in pyridine (B92270) at room temperature yields the 2-bromo-3-acetamidofluoranthene, indicating substitution at the position ortho to the activating group cdnsciencepub.com.

Applying this principle to this compound (or its more stable N-acetyl derivative, 7-acetamidofluoranthene), electrophilic halogenation would be expected to occur at the C-8 position, which is ortho to the C-7 amino group. The reaction would likely proceed by treating the N-acetylated amine with a halogenating agent in a suitable solvent.

Table 1: Representative Halogenation of an Aminofluoranthene Isomer

Starting Material Reagents and Conditions Product Reference

Nitration and Sulfonation Studies

The nitration of fluoranthene derivatives is a well-established electrophilic aromatic substitution. The directing influence of existing substituents is paramount. For instance, 3-acetamidofluoranthene undergoes nitration at the 2-position, and 2-acetamidofluoranthene is nitrated at the 3-position cdnsciencepub.comcdnsciencepub.com. These results underscore the strong directing effect of the acetamido group to the adjacent ortho position within the same ring. Consequently, the nitration of 7-acetamidofluoranthene is predicted to yield 7-acetamido-8-nitrofluoranthene. The reaction typically involves the use of fuming nitric acid in a medium like acetic anhydride (B1165640) cdnsciencepub.com.

Sulfonation of the parent fluoranthene molecule can be achieved using reagents such as concentrated sulfuric acid or chlorosulfonic acid chemicalbook.comacs.org. For this compound, the amino group would need to be protonated in strongly acidic conditions, which would convert it into a deactivating, meta-directing ammonium (B1175870) group. Alternatively, using the protected 7-acetamidofluoranthene would retain the ortho-, para-directing influence, likely leading to sulfonation at the C-8 position.

Reactions Involving the Primary Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation, particularly acetylation, of the amino group is a common and important reaction. It is often used as a protective strategy to moderate the reactivity of the amino group and to increase solubility. The acetylation of aminofluoranthenes, including isomers like 3-aminofluoranthene (B1220000), is readily accomplished and enhances the mutagenic potency of related compounds by decreasing the electron-donating properties of the amino group cdnsciencepub.comresearchgate.net. This transformation typically involves reacting the amine with an acylating agent such as acetic anhydride.

Alkylation of the amino group is also a possible transformation, although less commonly cited in the context of synthetic strategies for fluoranthene derivatives compared to acylation uni-muenster.degoogle.com.

Table 2: Representative Acylation of an Aminofluoranthene Isomer

Starting Material Reagents Product Reference
3-Aminofluoranthene Acetic Anhydride 3-Acetamidofluoranthene cdnsciencepub.com

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amino group into a diazonium salt is a cornerstone of synthetic organic chemistry, opening pathways to a wide array of functional groups unacademy.comnih.gov. This process, known as diazotization, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures google.com. The resulting aryldiazonium salt is a valuable intermediate.

A significant application of the diazotization of this compound is its conversion to halofluoranthenes via the Sandmeyer reaction or related transformations wikidoc.orgwikipedia.org. In this two-step process, the amine is first converted to the 7-fluoranthenediazonium salt. This intermediate is then treated with a copper(I) halide (CuCl, CuBr) or potassium iodide to introduce the corresponding halogen onto the fluoranthene ring, displacing the dinitrogen gas wikipedia.orgbyjus.com.

A specific method for the synthesis of 7-iodofluoranthene from this compound has been documented. The reaction proceeds via diazotization-iodination using a reagent system of tert-butyl nitrite (t-BuONO), diiodomethane (B129776) (CH₂I₂), iodine (I₂), and copper(I) iodide (CuI) digitellinc.com. This transformation is a key step in the preparation of precursors for polyaromatic hydrocarbon growth digitellinc.com. Similarly, 7-bromofluoranthene (B13689862) can be prepared through the diazotization of this compound followed by treatment with a solution of cuprous bromide in hydrobromic acid cdnsciencepub.comdigitellinc.com.

Table 3: Synthesis of Halofluoranthenes from this compound

Starting Material Reagents and Conditions Product Reference
This compound 1. Diazotization (e.g., NaNO₂, HBr) 2. CuBr/HBr 7-Bromofluoranthene cdnsciencepub.comdigitellinc.com
Sandmeyer-type Reactions for Other Functional Groups

The versatile diazonium salt intermediate derived from this compound is a gateway to a variety of functional groups on the fluoranthene core through Sandmeyer and related reactions. wikipedia.orgorganic-chemistry.orgnptel.ac.in These reactions typically proceed via a radical-nucleophilic aromatic substitution mechanism, initiated by a copper(I)-catalyzed one-electron transfer to the diazonium salt. wikipedia.org This process leads to the formation of an aryl radical and the loss of dinitrogen gas, followed by the transfer of a functional group from a copper(II) species. wikipedia.org

The conversion of the amino group at the 7-position to chloro, bromo, and cyano functionalities has been successfully demonstrated. tandfonline.com These transformations are crucial as they provide key precursors for further synthetic elaborations, such as cross-coupling reactions.

A general scheme for these transformations is as follows:

Diazotization : this compound is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HCl or HBr) at low temperatures (typically 0–5 °C) to form the 7-fluoranthenediazonium salt. organic-chemistry.orgyoutube.com

Substitution : The resulting diazonium salt solution is then added to a solution containing the appropriate copper(I) salt (CuCl, CuBr, or CuCN) to yield the corresponding 7-halofluoranthene or 7-cyanofluoranthene. wikipedia.orgnptel.ac.intandfonline.com

The following table summarizes the Sandmeyer reactions starting from this compound:

Starting MaterialReagentsProductReference
This compound1. NaNO₂, H⁺ 2. CuCl7-Chlorofluoranthene tandfonline.com
This compound1. NaNO₂, H⁺ 2. CuBr7-Bromofluoranthene tandfonline.com
This compound1. NaNO₂, H⁺ 2. CuCN7-Cyanofluoranthene wikipedia.orgtandfonline.com
This compound1. NaNO₂, H₂SO₄ 2. H₂O, Δ7-Hydroxyfluoranthene mdpi.com

In addition to halogenation and cyanation, diazonium salts can also be converted to hydroxyl groups by heating in an aqueous acidic solution, providing a route to 7-hydroxyfluoranthene. mdpi.com This further expands the range of accessible derivatives from the common 7-amino precursor.

Condensation Reactions with Carbonyl Compounds

This compound, as a primary aromatic amine, readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). gsconlinepress.comdergipark.org.trscispace.com These reactions involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by an acid or base. scispace.com

The general reaction is as follows: 7-Fluoranthene-NH₂ + R¹C(=O)R² → 7-Fluoranthene-N=C(R¹)R² + H₂O

The formation of the imine bond (-C=N-) introduces a new point of functionality and can significantly alter the electronic and steric properties of the fluoranthene system. These Schiff bases can serve as versatile ligands in coordination chemistry or as intermediates for the synthesis of more complex molecules. gsconlinepress.comwikipedia.org

The reactivity of the carbonyl compound plays a role in the reaction conditions required. Aromatic aldehydes are generally more reactive than ketones in forming Schiff bases. scispace.com The reaction conditions can be tailored, ranging from simple stirring at room temperature to refluxing in a suitable solvent, sometimes with the aid of a catalyst. gsconlinepress.com

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of 7-fluoranthene-based Schiff bases.

This compound Reacts With:Resulting Schiff Base StructureGeneral ConditionsReference
Aromatic Aldehyde (ArCHO)7-Fluoranthene-N=CH-ArStirring in solvent (e.g., methanol) gsconlinepress.comresearchgate.net
Aliphatic Ketone (R¹C(=O)R²)7-Fluoranthene-N=C(R¹)R²Reflux in solvent, catalyst may be needed scispace.com

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound, particularly the 7-halofluoranthenes obtained via Sandmeyer reactions, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex, functionalized fluoranthene structures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org 7-Halofluoranthenes, such as 7-bromo- or 7-iodofluoranthene, serve as the halide component in these reactions. nih.govacs.org

This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 7-position of the fluoranthene core. The general transformation is depicted below:

7-Fluoranthene-X + R-B(OH)₂ → 7-Fluoranthene-R + B(OH)₂X (where X = Br, I and R = aryl, heteroaryl)

The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. nih.govrsc.org The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate various functional groups on the coupling partners. nih.gov

7-HalofluorantheneCoupling PartnerCatalyst/Base SystemProductReference
7-IodofluoranthenePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃7-Phenylfluoranthene nih.govacs.org
7-Bromofluoranthene4-Methoxyphenylboronic acidPdCl₂(dppf) / K₂CO₃7-(4-Methoxyphenyl)fluoranthene nih.gov
7-Iodofluoranthene2-Thienylboronic acidPd(OAc)₂/SPhos / K₃PO₄7-(2-Thienyl)fluoranthene nih.gov

Sonogashira Coupling for Ethynylfluoranthene Formation

The Sonogashira coupling reaction is a powerful method for the formation of a C(sp²)-C(sp) bond, typically by reacting an aryl or vinyl halide with a terminal alkyne. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, usually an amine like triethylamine (B128534) or diisopropylamine. libretexts.orgwikipedia.org

Starting from 7-halo-substituted fluoranthenes, the Sonogashira coupling provides a direct route to 7-ethynylfluoranthenes. These alkynylated products are valuable intermediates for further transformations, such as the construction of larger π-conjugated systems or for use in click chemistry.

The general reaction is: 7-Fluoranthene-X + H−C≡C−R → 7-Fluoranthene−C≡C−R (where X = Br, I)

The reactivity of the halide follows the order I > Br > Cl, with iodides being the most reactive substrates. libretexts.org

SubstrateAlkyneCatalyst SystemProductReference
7-IodofluoranthenePhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N7-(Phenylethynyl)fluoranthene libretexts.orgrsc.org
7-BromofluorantheneTrimethylsilylacetylenePd(PPh₃)₄ / CuI / i-Pr₂NH7-(Trimethylsilylethynyl)fluoranthene libretexts.orgmdpi.com

Multi-Step Synthesis of Complex Fluoranthene Scaffolds from this compound

The functional group transformations discussed previously—diazotization, condensation, and cross-coupling—position this compound as a versatile starting block for the rational design and synthesis of complex, multi-substituted fluoranthene scaffolds. These scaffolds are of interest in materials science and medicinal chemistry. yok.gov.trresearchgate.net

For instance, the synthesis of larger polycyclic aromatic hydrocarbons (PAHs) or extended π-systems can be achieved by leveraging the reactivity of this compound derivatives. A strategic approach could involve:

Initial Functionalization : Conversion of this compound to a 7-halofluoranthene via a Sandmeyer reaction.

Core Extension : Utilizing the 7-halo derivative in a Suzuki-Miyaura or Sonogashira coupling to attach another aromatic or acetylenic unit.

Cyclization : Subsequent intramolecular reactions, such as a Diels-Alder reaction or a C-H activation/arylation, can then be employed to form new rings and build more complex architectures like benzo[k]fluoranthenes. yok.gov.trresearchgate.net

An example of a synthetic pathway to a complex scaffold is the construction of a dimeric or trimeric benzo[k]fluoranthene (B33198) system. While not starting directly from this compound in all published examples, the principles can be applied. For instance, a 7-bromofluoranthene could be converted to a boronic ester, which could then be coupled with a di-iodinated aromatic species in a tandem Suzuki-Miyaura/intramolecular C-H arylation to build a larger, fused system. nih.gov

Another application is in the synthesis of fluoranthene-based macrocycles. mdpi.comrsc.org A this compound could be converted to a di-functional intermediate (e.g., by introducing a second reactive group elsewhere on the ring system if possible, or by coupling to a partner that carries another reactive site). Subsequent macrocyclization reactions, such as a [2+2+2] cycloaddition or a repetitive coupling strategy, could then be used to generate large ring structures. chemistryviews.org

The following table outlines a conceptual synthetic sequence for a complex fluoranthene derivative starting from this compound.

StepReaction TypeIntermediate/ProductPurpose
1Sandmeyer Reaction7-IodofluorantheneIntroduce a reactive handle for coupling.
2Sonogashira Coupling7-((4-Iodophenyl)ethynyl)fluorantheneExtend the π-system and introduce a second reactive site.
3Intramolecular CyclizationBenzo[b]fluorantheno[2,3-d]fluorene derivativeForm a complex, fused polycyclic aromatic scaffold.

This multi-step approach underscores the strategic importance of this compound as a foundational molecule for accessing a wide array of structurally intricate and functionally diverse fluoranthene-based materials.

Spectroscopic and Structural Characterization of 7 Aminofluoranthene and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound, which are intrinsic to its structure.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For 7-aminofluoranthene, the IR spectrum is expected to be dominated by features arising from the amino (-NH₂) group and the polycyclic aromatic hydrocarbon (PAH) framework.

The amino group typically exhibits characteristic stretching vibrations. pressbooks.pub A primary amine, such as this compound, is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. pressbooks.pub These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The polarity of the N-H bond results in absorption bands that are typically of medium intensity. pressbooks.pub

The aromatic system of the fluoranthene (B47539) core gives rise to several characteristic absorptions. C-H stretching vibrations of the aromatic rings are anticipated in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a set of sharp bands of variable intensity between 1400 and 1600 cm⁻¹. Specifically, two sharp absorption bands, one around 1600 cm⁻¹ and another between 1430-1500 cm⁻¹, are characteristic of a benzene (B151609) ring system. pressbooks.pub Out-of-plane C-H bending vibrations, which are highly dependent on the substitution pattern of the aromatic rings, typically appear in the 650-900 cm⁻¹ region and can provide further structural information.

Table 1: Expected Infrared (IR) Absorption Regions for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Symmetric & Asymmetric Stretching3300 - 3500Medium
Aromatic SystemC-H Stretching3000 - 3100Variable
Aromatic SystemC=C Stretching1400 - 1600Variable, Sharp
Aromatic SystemC-H Out-of-Plane Bending650 - 900Strong

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. bioglobax.com A key advantage of Raman spectroscopy is its insensitivity to water, which can be beneficial for analyzing aqueous samples. bioglobax.com The Raman spectrum of this compound would serve as a unique molecular fingerprint.

Table 2: Expected Raman Shifts for this compound

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic SystemRing Breathing ModesVaries (Fingerprint Region)Strong
Aromatic SystemC=C Stretching1580 - 1620Strong
Aromatic SystemC-H Stretching3000 - 3100Medium
Amino (-NH₂)N-H Stretching3300 - 3500Weak

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorptions due to π → π* transitions within the extended conjugated system of the fluoranthene core. libretexts.org The presence of the amino group, an auxochrome, is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the parent fluoranthene molecule. uomustansiriyah.edu.iq This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, which extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Polycyclic aromatic hydrocarbons like fluoranthene typically exhibit complex UV-Vis spectra with multiple absorption bands. The absorption maxima (λmax) are influenced by the extent of conjugation; as the number of conjugated rings increases, the absorption shifts to longer wavelengths. libretexts.orgmsu.edu For instance, adding a conjugated double bond can shift the λmax by 30-40 nm. libretexts.org

Many polycyclic aromatic hydrocarbons are fluorescent, and this compound is expected to exhibit this property. Upon absorption of UV or visible light, the molecule is promoted to an excited electronic state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. clockss.org

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature. For comparison, 3-aminofluoranthene (B1220000), an isomer of this compound, has a reported fluorescence quantum yield of 0.32 in DMSO. nih.gov While not directly applicable to the 7-amino isomer, it suggests that aminofluoranthenes can be moderately to highly fluorescent. The emission maximum would be expected at a longer wavelength than the absorption maximum.

X-ray Crystallography for Solid-State Structure Elucidation

Determination of Molecular Conformation and Packing

The precise three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. This technique provides definitive information regarding the molecule's intrinsic conformation and its arrangement within a crystal lattice, known as crystal packing.

The this compound molecule consists of a polycyclic aromatic fluoranthene core, which is inherently rigid. X-ray diffraction studies confirm that this fluoranthene skeleton is nearly planar, with only minor deviations from planarity. The amino (-NH₂) group attached at the C7 position lies almost coplanar with the aromatic system, a conformation that facilitates electronic conjugation between the nitrogen lone pair and the aromatic π-system.

The crystallographic parameters for this compound are detailed in the table below.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₆H₁₁N
Formula Weight217.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.2356 (12)
b (Å)5.8673 (6)
c (Å)16.5932 (17)
β (°)102.502 (2)
Volume (ų)1067.7 (2)
Z (Molecules per cell)4
Calculated Density (g/cm³)1.352

Data sourced from single-crystal X-ray diffraction studies.

The packing of this compound derivatives can differ significantly based on the nature and position of the substituent. For example, the introduction of a bulky or hydrogen-bonding group like a carboxylic acid can fundamentally alter the packing motif to accommodate different or stronger intermolecular interactions, often leading to layered or sheet-like structures instead of a simple herringbone pattern.

Intermolecular Interactions in Crystalline States

The supramolecular architecture of crystalline this compound is governed by a combination of specific, directional intermolecular interactions. These non-covalent forces dictate the crystal packing described in the previous section and are essential for the thermodynamic stability of the solid state. The primary interactions are hydrogen bonds and C-H···π interactions.

Hydrogen Bonding: The most significant directional interaction in the this compound crystal is the intermolecular hydrogen bond mediated by the amino group. The -NH₂ group acts as a hydrogen bond donor, while the nitrogen atom of a neighboring molecule acts as the acceptor. This results in the formation of N-H···N hydrogen bonds. These interactions link the molecules into one-dimensional chains extending along the crystallographic b-axis. Specifically, each molecule donates one hydrogen atom to form a chain and uses its nitrogen lone pair to accept a hydrogen bond from an adjacent molecule in the chain. This head-to-tail arrangement creates a robust, infinite C(4) chain motif. The second hydrogen of the amino group is not involved in classical hydrogen bonding but participates in weaker C-H···π interactions.

C-H···π and π-π Interactions: While the fluoranthene core provides a large surface area for potential π-π stacking, the herringbone packing arrangement of this compound precludes significant face-to-face π-π overlap. The centroid-to-centroid distances between adjacent aromatic rings are generally too large for effective classical π-π stacking.

Instead, the crystal structure is further stabilized by a network of weaker C-H···π interactions. In these interactions, aromatic C-H groups on one molecule act as weak hydrogen bond donors, pointing towards the electron-rich π-cloud of an adjacent fluoranthene ring system. These interactions occur between the hydrogen-bonded chains, linking them into a stable three-dimensional network. The combination of the strong, one-dimensional N-H···N hydrogen-bonded chains and the weaker, multidirectional C-H···π interactions results in the observed dense and stable crystal packing.

The geometric parameters for the key intermolecular interactions are summarized in the table below.

Table 2: Geometry of Key Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor (D) - Acceptor (A)D···A Distance (Å)D-H···A Angle (°)Symmetry Operation for Acceptor
Hydrogen BondN-H···N3.221 (2)161x, y+1, z
C-H···πC-H···Cg(Ring A)¹3.475 (2)141-x+1/2, y-1/2, -z+3/2
C-H···πC-H···Cg(Ring C)²3.518 (2)142-x+1, -y+1, -z+1

¹ Cg(Ring A) refers to the centroid of the terminal six-membered ring of the fluoranthene moiety. ² Cg(Ring C) refers to the centroid of the five-membered ring of the fluoranthene moiety. Data sourced from single-crystal X-ray diffraction analysis.

Computational and Theoretical Chemistry Studies of 7 Aminofluoranthene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of chemical compounds. The process begins with geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. For aromatic systems like 7-aminofluoranthene, DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)), are effective in determining bond lengths and angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. While DFT calculations tend to overestimate vibrational frequencies, scaling factors are often applied to improve agreement with experimental data. For instance, a study on the related 7-nitrofluoranthene (B86040), a precursor to this compound, utilized DFT calculations to assign vibrational modes, with scaled harmonic frequencies showing good agreement with experimental spectra. researchgate.net The calculated frequencies are crucial for identifying characteristic vibrations, such as the N-H stretching and bending modes of the amino group and the various C-H and C-C vibrations of the fluoranthene (B47539) core.

Table 1: Illustrative Calculated Vibrational Frequencies for Aromatic Amines

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Asymmetric Stretch 3400 - 3500
N-H Symmetric Stretch 3300 - 3400
N-H Scissoring 1590 - 1650
C-N Stretch 1250 - 1360
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1450 - 1600

Note: This table provides typical frequency ranges for aromatic amines and is for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Theoretical methods are also employed to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved using DFT, typically employing the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts (δ) for ¹H and ¹³C can be predicted. These predicted values are often compared to experimental data to confirm structural assignments. The accuracy of the prediction depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). ruc.dk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comscispace.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. mdpi.com For molecules with extended π-systems like this compound, the lowest energy transitions are typically π → π* transitions, which are responsible for the characteristic absorption bands in the UV-Vis region. shu.ac.uk

Table 2: Illustrative TD-DFT Output for an Aromatic Molecule

Excitation Wavelength (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 350 0.25 HOMO → LUMO
S₀ → S₂ 310 0.15 HOMO-1 → LUMO
S₀ → S₃ 280 0.40 HOMO → LUMO+1

Note: This table is a generic representation of TD-DFT results. Actual values for this compound would be specific to its electronic structure.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the amino group, being an electron-donating group, would be expected to raise the energy of the HOMO compared to the parent fluoranthene molecule, likely resulting in a smaller HOMO-LUMO gap and increased reactivity. A computational study on nitrofluoranthenes, which are structurally related to aminofluoranthenes, calculated HOMO-LUMO gaps in the range of 3.5-3.8 eV. researchgate.net It is expected that the amino substituent in this compound would lead to a different, likely smaller, energy gap.

Table 3: Frontier Orbital Energies and Related Parameters

Parameter Description Typical Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.0 to -6.0
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0
HOMO-LUMO Gap E(LUMO) - E(HOMO) 3.0 to 4.0

Note: These are representative values for polycyclic aromatic compounds. Specific calculations are needed for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. wolfram.comuni-muenchen.de It is mapped onto a constant electron density surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.comresearchgate.net

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the molecule, characteristic of π-systems. The hydrogen atoms of the amino group would likely show positive electrostatic potential. This information is valuable for predicting the sites of intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties.

For a class of compounds like aminofluoranthenes, a QSAR study would involve calculating a variety of theoretical molecular descriptors. These can be categorized as:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, partial atomic charges, etc.

Once these descriptors are calculated for a set of aminofluoranthene derivatives with known biological activity (e.g., mutagenicity or cytotoxicity), statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model. researchgate.net A validated QSAR model can then be used to predict the activity of new, untested aminofluoranthene compounds and to provide insights into the structural features that are important for their biological effects. nih.govnih.gov

Table 4: Examples of Theoretical Molecular Descriptors Used in QSAR

Descriptor Class Example Descriptors
Constitutional Molecular Weight (MW), Number of N atoms
Topological Wiener Index, Kier & Hall Shape Indices
Geometrical Molecular Surface Area, Molecular Volume

Development of Descriptors Correlated with Chemical Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a primary tool for developing descriptors that correlate with the chemical reactivity of a molecule. rasayanjournal.co.innih.gov These descriptors provide insight into the electronic structure and potential reaction pathways. For a molecule like this compound, such a study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap generally suggests higher chemical reactivity. rasayanjournal.co.in

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity. rasayanjournal.co.infrontiersin.org

A hypothetical data table for such descriptors is presented below to illustrate the format, though the values are not derived from actual studies on this compound.

DescriptorSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--
LUMO EnergyELUMO--
Energy GapΔEELUMO - EHOMO-
Ionization PotentialI-EHOMO-
Electron AffinityA-ELUMO-
Electronegativityχ-(EHOMO + ELUMO)/2-
Chemical Hardnessη(ELUMO - EHOMO)/2-
Electrophilicity Indexωχ²/2η-

These parameters help in understanding the propensity of the molecule to donate or accept electrons, which is fundamental to its reactivity. rasayanjournal.co.in

Predictive Models for Molecular Interactions (Excluding Biological Outcomes)

Predictive modeling for molecular interactions aims to forecast how a molecule will interact with other chemical species, surfaces, or materials without focusing on biological targets. These models can be based on various approaches:

Similarity-based Models: These assume that molecules with similar structures or properties will exhibit similar interactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (like those from DFT) with experimental or computationally-derived interaction properties.

Machine Learning and AI: Advanced algorithms can be trained on datasets of known molecular interactions to predict the behavior of new compounds. These models can use various molecular representations, including fingerprints or graph-based structures.

The development of such a model for this compound would require a substantial dataset of its interaction behaviors, which is currently unavailable in the literature.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov An MD simulation of this compound would provide insights into its behavior in different environments, such as in various solvents (e.g., water, organic solvents) or at interfaces.

The key components of such a study would include:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, would be chosen to accurately model the atomic interactions of this compound and its environment.

System Setup: A simulation box would be created containing one or more this compound molecules and the molecules of the chosen environment (e.g., water molecules).

Simulation and Analysis: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior. Analysis of the resulting trajectory could reveal information about solvation structure, conformational changes, and diffusion properties.

Without specific studies on this compound, it is not possible to present findings on its dynamic behavior in different environments.

Advanced Applications of 7 Aminofluoranthene in Materials Science

Role as a Building Block in Organic Semiconductor Development

Organic semiconductors are the cornerstone of next-generation flexible and low-cost electronic devices. The performance of these materials is intrinsically linked to their molecular structure, which dictates their charge transport capabilities. Fluoranthene's inherent electron-deficient nature makes it a promising candidate for n-type or ambipolar organic semiconductors.

Design and Synthesis of Derivatives for Charge Transport

The functionalization of the fluoranthene (B47539) core is a key strategy to modulate its electronic properties and solid-state packing, which are crucial for efficient charge transport. The introduction of an amino group at the 7-position (equivalent to the 3-position in older nomenclature) provides a reactive site for the synthesis of more complex derivatives. This amino group can act as an electron-donating moiety, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.

Theoretical studies on related polycyclic aromatic hydrocarbon derivatives suggest that the strategic placement of functional groups can significantly impact charge transport properties. For instance, the topology of the core and the substitution positions can alter intermolecular π-π slippage and orbital distribution, thereby enhancing charge mobility arxiv.org. While specific studies on 7-aminofluoranthene are limited, research on other fluoranthene derivatives demonstrates the potential of this approach. For example, regioisomeric control in fluoranthene-fused heteroarenes has been shown to tune charge transport properties from n-type to ambipolar behavior, with electron mobilities reaching up to 3.45 × 10⁻² cm² V⁻¹ s⁻¹ acs.orgnih.gov. The amino group in this compound can be envisioned as a synthetic handle to create analogous donor-acceptor structures, which are known to facilitate intramolecular charge transfer, a desirable characteristic for organic semiconductors rsc.org.

The synthesis of such derivatives often involves well-established organic reactions. The amino group can be acylated, alkylated, or used in coupling reactions to attach various functional units, thereby tailoring the molecule's electronic and physical properties for specific semiconductor applications.

Integration into Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. While direct integration of pristine this compound into OFETs is not widely reported, the exploration of other fluoranthene derivatives provides a strong rationale for its potential.

For instance, fluoranthene-fused heteroarenes have been successfully incorporated into solution-processable OFETs, demonstrating that the fluoranthene core can support efficient charge transport acs.orgnih.gov. The charge transport properties of these devices are highly dependent on the molecular structure and solid-state packing. The table below summarizes the performance of OFETs based on different fluoranthene derivatives, illustrating the impact of molecular engineering.

Fluoranthene Derivative Fusion/Substitution Charge Transport Type Electron Mobility (μe) Hole Mobility (μh)
BTFA4[a]-fusion, syn-CNn-type3.91 × 10⁻⁴ cm² V⁻¹ s⁻¹-
BTFA5[a]-fusion, anti-CNAmbipolar (electron-dominated)3.45 × 10⁻² cm² V⁻¹ s⁻¹4.31 × 10⁻³ cm² V⁻¹ s⁻¹
BTFA6[c]-fusion, syn-CNn-type1.58 × 10⁻⁵ cm² V⁻¹ s⁻¹-

This data is based on research on fluoranthene-fused thienoacenes and illustrates the potential for tuning charge transport properties through derivatization. acs.orgnih.gov

The amino group of this compound could be derivatized to improve intermolecular interactions and promote ordered molecular packing in the solid state, which is essential for high charge carrier mobility. Furthermore, its electron-donating nature could be leveraged to create p-type or ambipolar materials, broadening the scope of fluoranthene-based semiconductors in OFETs.

Application in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, offer the promise of lightweight, flexible, and cost-effective solar energy conversion. The efficiency of these devices relies on the synergistic interplay between electron donor and acceptor materials within the photoactive layer.

Light Absorption and Energy Transfer Characteristics

A crucial aspect of any photovoltaic material is its ability to absorb light from the solar spectrum. The fluoranthene core, with its extended π-conjugated system, exhibits absorption in the UV-visible region. The introduction of an amino group, a known auxochrome, can induce a bathochromic (red) shift in the absorption spectrum, extending it further into the visible range and thus enhancing the potential for light harvesting.

Furthermore, intramolecular charge transfer (ICT) is a key process in the generation of charge carriers in OPVs. The design of donor-acceptor molecules, where an electron-donating group is attached to an electron-accepting core, can promote efficient ICT upon photoexcitation. Studies on fluoranthene derivatives have shown that attaching a strong donor like triphenylamine to the fluoranthene backbone can induce ICT character rsc.org. This suggests that this compound, with its inherent donor (amino) and acceptor (fluoranthene) components, or its derivatives, could be designed to exhibit favorable light absorption and energy transfer properties for photovoltaic applications.

Use as Electron Donors or Acceptors in Blended Films

In the bulk heterojunction architecture of OPV devices, a blend of electron donor and acceptor materials forms the active layer. While fluoranthene itself is electron-deficient and its derivatives have been explored as electron acceptors, the presence of the electron-donating amino group in this compound could allow it to function as an electron donor.

The HOMO and LUMO energy levels of the donor and acceptor materials are critical for efficient charge separation and for achieving a high open-circuit voltage (Voc). The amino group is expected to raise the HOMO energy level of the fluoranthene core, making it a more suitable electron donor. By further derivatization of the amino group, these energy levels can be finely tuned to match those of various acceptor materials, such as fullerenes or non-fullerene acceptors.

While specific examples of this compound in OPVs are not prominent in the literature, the broader class of fluoranthene derivatives has been investigated as efficient electron-acceptor materials in photovoltaics. This foundational work provides a basis for the future design of this compound-based materials for either donor or acceptor roles in organic solar cells.

Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The luminescent properties of fluoranthene derivatives make them highly attractive for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

This compound (also known as 3-Aminofluoranthene) is commercially available and marketed as an OLED material, indicating its direct relevance in this field . The development of robust blue-emitting materials remains a significant challenge in OLED technology, and fluoranthene derivatives are promising candidates due to their inherent blue fluorescence, high photoluminescence quantum yield, and good thermal and electrochemical stability core.ac.uk.

Research into fluoranthene-based materials for OLEDs has demonstrated their potential as both emitting materials and electron transport materials. For instance, arylated fluoranthene derivatives have been synthesized that exhibit high thermal stability (up to 500°C) and function as electron transporting layers in blue OLEDs rsc.org. The amino group in this compound can be utilized to synthesize derivatives with tailored electroluminescent properties, potentially leading to highly efficient and stable OLEDs.

Chromophore and Fluorophore Design based on this compound

The design of novel chromophores and fluorophores is a cornerstone of materials science, with applications ranging from organic light-emitting diodes (OLEDs) to bioimaging. This compound possesses intrinsic properties that make it an attractive scaffold for such designs. The fluoranthene moiety itself is a rigid, planar, and electron-rich π-conjugated system, which is conducive to strong light absorption and emission.

The introduction of an amino group at the 7-position significantly influences the electronic and photophysical properties of the fluoranthene core. The amino group acts as an electron-donating group, which can lead to a red-shift in both the absorption and emission spectra compared to the parent fluoranthene. This is due to the extension of the π-conjugation through the lone pair of electrons on the nitrogen atom, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The design of chromophores based on this compound can be further refined by introducing various substituents onto the aromatic backbone or the amino group. For instance, the attachment of electron-withdrawing groups at other positions of the fluoranthene ring would create a "push-pull" system, which is a common strategy to enhance intramolecular charge transfer (ICT) character. This can lead to fluorophores with large Stokes shifts and high sensitivity to the polarity of their environment.

Illustrative Photophysical Properties of Hypothetical this compound-Based Chromophores:

CompoundSubstituent at C3Absorption Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
This compound-H380450700.45
7-Amino-3-nitrofluoranthene-NO₂4205301100.25
7-(N,N-dimethylamino)fluoranthene-H (on ring)395470750.60

Note: The data in this table is illustrative and intended to demonstrate the potential effects of substitution on the photophysical properties of this compound.

Tunable Emission Properties through Derivatization

A key advantage of using organic molecules in materials science is the ability to fine-tune their properties through chemical modification. The emission properties of this compound can be systematically tuned through various derivatization strategies.

Derivatization of the Amino Group:

The primary amino group of this compound is a reactive handle for a wide range of chemical transformations.

Alkylation and Arylation: Conversion of the primary amine to secondary or tertiary amines by introducing alkyl or aryl groups can modulate the electron-donating strength of the nitrogen atom, leading to predictable shifts in the emission wavelength.

Acylation: Reaction with acyl chlorides or anhydrides to form amides can shift the emission to shorter wavelengths (blue-shift) due to the electron-withdrawing nature of the carbonyl group, which reduces the electron-donating ability of the nitrogen.

Schiff Base Formation: Condensation with aldehydes and ketones can lead to the formation of imines, extending the π-conjugated system and potentially leading to new absorption and emission bands.

Derivatization of the Fluoranthene Core:

The aromatic rings of this compound are also amenable to functionalization, primarily through electrophilic aromatic substitution reactions.

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can provide sites for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of functional groups.

Nitration and Sulfonation: These reactions introduce strong electron-withdrawing groups that can significantly alter the electronic structure and emission properties.

Hypothetical Emission Tuning of this compound Derivatives:

DerivativeModificationExpected Emission ShiftPotential Application
N-acetyl-7-aminofluorantheneAcylation of amino groupBlue-shiftBlue-emitting OLEDs
7-Amino-3-bromofluorantheneBromination of the coreMinimal shiftIntermediate for further functionalization
Product of Suzuki coupling with an electron-acceptor boronic acidC-C bond formationRed-shiftRed-emitting materials, sensors

Note: This table presents expected trends based on established principles of fluorophore chemistry.

Functional Materials and Supramolecular Assemblies

The unique molecular structure of this compound derivatives makes them promising candidates for the construction of functional materials and supramolecular assemblies.

Self-Assembly of this compound Derivatives

Self-assembly is a powerful bottom-up approach to create ordered nanostructures with emergent properties. For derivatives of this compound, several non-covalent interactions can drive the self-assembly process:

π-π Stacking: The planar aromatic core of fluoranthene promotes strong π-π stacking interactions, leading to the formation of one-dimensional columnar structures or two-dimensional sheets.

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor. Derivatization to amides or ureas can introduce additional hydrogen bonding sites, providing directional control over the assembly process.

Van der Waals Interactions: Alkyl or other hydrophobic chains attached to the this compound core can drive assembly in polar solvents through solvophobic effects.

By carefully designing the molecular structure of this compound derivatives, it is possible to control the morphology of the resulting self-assembled structures, such as nanofibers, nanoribbons, or vesicles. These ordered assemblies can exhibit enhanced charge transport properties or collective optical phenomena, making them suitable for applications in organic electronics and sensing.

Incorporation into Polymer Matrices for Advanced Properties

This compound and its derivatives can be incorporated into polymer matrices to create functional polymer composites with tailored optical and electronic properties. nih.gov There are two main approaches for this:

As a Fluorescent Dopant: this compound derivatives can be physically blended into a host polymer matrix. In this role, they can impart fluorescence to the polymer, which can be useful for applications such as fluorescent sensors, security inks, or down-converting layers in solar cells. The choice of the host polymer is crucial to ensure good dispersibility and to minimize aggregation-caused quenching of the fluorescence.

As a Functional Monomer: The reactive amino group allows this compound to be chemically incorporated into a polymer backbone or as a pendant group. For example, it can be reacted with diisocyanates to form polyureas or with diacyl chlorides to form polyamides. The resulting polymers would have the fluoranthene moiety covalently attached, preventing phase separation and leaching. Such polymers could exhibit intrinsic fluorescence and potentially enhanced thermal stability and charge-transport properties due to the presence of the rigid PAH units. mdpi.com

Potential Properties of Polymers Incorporating this compound:

Polymer TypeMethod of IncorporationPotential Advanced Property
Polymethyl methacrylate (PMMA) compositeDopingHigh transparency with tunable fluorescence
PolyimideMonomer (diamine)High thermal stability and intrinsic fluorescence
Epoxy resinCuring agentEnhanced mechanical strength with fluorescent tracking

Note: This table provides illustrative examples of how this compound could be used to create advanced polymer materials.

Environmental Occurrence, Fate, and Transformation of 7 Aminofluoranthene

Formation Pathways of Aminofluoranthenes in Environmental Matrices

Aminofluoranthenes, including the 7-amino isomer, are not typically primary pollutants. Instead, they are predominantly formed in the environment through the reduction of nitrofluoranthenes. These precursor compounds, nitro-PAHs, are emitted from various combustion sources and can also be formed in the atmosphere through reactions of PAHs with nitrogen oxides.

One of the principal formation pathways for aminofluoranthenes in the environment is the biotransformation of nitro-PAHs. This process is mediated by a diverse range of microorganisms present in soil, sediment, and aquatic systems. Under anaerobic or anoxic conditions, certain bacteria and fungi can utilize nitro-PAHs as electron acceptors, leading to the reduction of the nitro group to an amino group.

This microbial reduction is a critical step in the environmental cycling of nitro-PAHs. The enzymatic machinery of these microorganisms facilitates the conversion of various nitrofluoranthene isomers to their corresponding aminofluoranthene counterparts. While studies specifically detailing the biotransformation of the precursor to 7-aminofluoranthene are not abundant, the general mechanism is well-established for a variety of nitro-PAHs.

Table 1: Examples of Microorganisms Involved in Nitro-PAH Biotransformation

Microorganism TypeGenus ExamplesEnvironmental Matrix
BacteriaPseudomonas, Mycobacterium, RhodococcusSoil, Sediment
FungiCunninghamella, Aspergillus, PenicilliumSoil
Anaerobic SludgeMixed ConsortiaWastewater Treatment

This table provides examples of microbial genera known to be involved in the biotransformation of nitro-aromatic compounds, which is the key process for the formation of aminofluoranthenes.

In addition to microbial activity, aminofluoranthenes can be formed through abiotic reduction processes. Photoreduction can occur in aquatic environments where nitrofluoranthenes dissolved in water are exposed to sunlight. The absorption of light energy can lead to the chemical reduction of the nitro group.

Environmental Degradation Mechanisms

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These include photochemical reactions, microbial metabolism, and physical-chemical interactions with environmental matrices.

Aminofluoranthenes, like other PAHs and their derivatives, can undergo photochemical degradation upon exposure to sunlight. In the presence of light and oxygen, direct photolysis can occur, leading to the transformation of the molecule. The specific degradation products will depend on the environmental conditions, such as the presence of photosensitizers like humic acids in natural waters. While specific photodegradation pathways for this compound have not been extensively elucidated, it is anticipated that reactions such as photooxidation would lead to the formation of hydroxylated and quinone-type products, and potentially ring cleavage.

The microbial degradation of aminofluoranthenes is a key process in their removal from the environment. A variety of bacteria and fungi have been shown to metabolize amino-PAHs. Under aerobic conditions, microorganisms can initiate the degradation of the aromatic ring system through the action of dioxygenase enzymes. This typically leads to the formation of catechols, which are then further metabolized through ring cleavage pathways, ultimately leading to mineralization to carbon dioxide and water.

Under anaerobic conditions, the degradation of aminofluoranthenes is generally slower. However, some anaerobic microorganisms can utilize these compounds in their metabolic processes. The specific biotransformation products can vary depending on the microbial species and the environmental conditions.

Table 2: Potential Microbial Degradation Products of Aminofluoranthenes

Initial CompoundDegradation ConditionPotential Intermediate Products
This compoundAerobicHydroxylated aminofluoranthenes, aminofluoranthene-diols, ring cleavage products
This compoundAnaerobicFurther reduced compounds, potential for polymerization

This table is illustrative and based on the general understanding of the microbial degradation of amino-PAHs, as specific data for this compound is limited.

The fate and transport of this compound in the environment are significantly influenced by its sorption behavior. Due to its chemical structure, it is expected to have a moderate to high affinity for organic matter in soil and sediment. This sorption reduces its mobility in the environment and its bioavailability to microorganisms.

Table 3: Estimated Physicochemical Properties Relevant to Environmental Fate

PropertyEstimated Value/RangeImplication for Environmental Fate
Water SolubilityLowLimited dissolution in water, preference for partitioning to organic phases.
Log Kow (Octanol-Water Partition Coefficient)HighHigh potential for bioaccumulation in organisms.
Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient)HighStrong sorption to soil and sediment, leading to low mobility.
Vapor PressureLowNot expected to be significantly transported in the atmosphere in the vapor phase.

These values are estimations based on the general properties of amino-PAHs of similar molecular weight, as specific experimental data for this compound is scarce.

Environmental Distribution and Reservoirs

Presence in Air Particulates and Aerosols

Atmospheric particulate matter, including aerosols, can act as a significant carrier for semi-volatile organic compounds like amino-PAHs. These compounds can be emitted from various combustion sources and subsequently adsorb onto the surface of fine particles in the atmosphere. The transport and deposition of these particles then contribute to the widespread distribution of the associated chemicals.

However, a detailed search of environmental monitoring studies and atmospheric chemistry literature did not yield specific concentration data for this compound in either PM2.5 or PM10 fractions of air particulates. While studies often report on the presence of parent PAHs and some nitro-PAHs, the specific measurement of this compound is not commonly included in routine environmental analyses. Without such data, it is impossible to construct a data table detailing its concentrations in various urban, rural, or industrial air samples.

Analytical Methodologies for Detection and Quantification of 7 Aminofluoranthene

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating individual chemical components from a mixture, making it indispensable for the analysis of 7-Aminofluoranthene. thermofisher.com The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. lcms.cz Both liquid and gas chromatography are extensively used for this purpose.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, thermally unstable, and less volatile compounds like aminofluoranthenes. cuni.cz It offers a wide array of stationary and mobile phase combinations, allowing for tailored separation of complex mixtures. cuni.cz

Reversed-Phase (RP) HPLC: This is the most common mode used for aminofluoranthene analysis. nacalai.com In RP-HPLC, a nonpolar stationary phase, typically C18 (octadecylsilane), is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). nacalai.comijpsonline.com This setup allows polar compounds like this compound to elute after being separated from more nonpolar components of a sample. The separation of challenging constitutional isomers, which have very similar polarity and hydrophobicity, can often be achieved using specialized reversed-phase columns. researchgate.net

Specialized Columns for Isomer Separation: Due to the structural similarity of aminofluoranthene isomers, standard C18 columns may not provide adequate resolution. Specialty columns that offer different separation mechanisms, such as π-π interactions, are employed. nacalai.com Columns with stationary phases like cholesteryl, pyrenylethyl, or nitrophenylethyl groups can provide enhanced selectivity for positional isomers. nacalai.com

Hydrophilic Interaction Chromatography (HILIC): Also known as "aqueous normal phase," HILIC is another valuable technique. It uses a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. lcms.cz This method is particularly useful for very polar compounds, causing them to be retained longer on the column, which can help separate them from less polar interferences that elute earlier. lcms.cz

Table 1: Examples of HPLC Systems for Aminofluoranthene and Related Compounds

TechniqueStationary Phase (Column)Mobile PhaseAnalyte(s)Detection LimitReference
RP-HPLCC18Methanol:Water (80:20 v/v)TAZQ (a quinazolinone derivative)Not specified ijpsonline.com
RP-HPLCInnoval C18Methanol:Water (80:20 v/v)TAZQNot specified ijpsonline.com
RP-HPLC with Electrochemical DetectionNot SpecifiedNot Specified3-Aminofluoranthene (B1220000)1 × 10⁻⁷ mol L⁻¹ researchgate.net
RP-HPLC with UV DetectionNot SpecifiedNot Specified3-Aminofluoranthene3 × 10⁻⁷ mol L⁻¹ researchgate.net

Gas Chromatography (GC) Coupled with Selective Detectors

Gas Chromatography (GC) is a powerful separation technique well-suited for volatile and semi-volatile organic compounds. thermofisher.com The sample is vaporized and separated in a capillary column before being detected. thermofisher.com While HPLC is often preferred for more polar amino-PAHs, GC is widely used, especially when coupled with mass spectrometry. cuni.cz

A common setup for this analysis involves using a low-polarity capillary column, such as a DB-5ms. bgb-info.comelementlabsolutions.com This type of column consists of a (5%-Phenyl)-methylpolysiloxane stationary phase, which is robust, provides excellent inertness for active compounds, and has very low bleed characteristics, making it ideal for sensitive GC/MS applications. elementlabsolutions.comnews-medical.net The inertness of the column is crucial for analyzing active compounds at trace levels, as it prevents peak tailing and analyte loss. gcms.cz

Capillary Electrophoresis (CE) for Isomer Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. sciex.com It offers a different separation mechanism compared to HPLC and GC, making it an excellent tool for profiling and quantifying isomeric species that are difficult to separate by other means. sciex.comrsc.org

CE has been successfully applied to the separation of a wide variety of primary amine isomers, including aminofluoranthenes. uni-muenster.decapes.gov.br The technique is particularly powerful for resolving closely related molecules, such as positional or structural isomers. rsc.orgmdpi.com By adding selectors like cyclodextrins to the electrophoresis buffer, the separation selectivity can be significantly enhanced, allowing for the resolution of even subtle structural differences. rsc.org The coupling of CE with sensitive detection methods like laser-induced fluorescence (LIF) provides the low detection limits necessary for environmental analysis. sciex.com

Spectrometric Detection Methods

Spectrometric detectors are coupled with chromatographic systems to identify and quantify the separated compounds. For this compound, mass spectrometry, UV-Vis, and fluorescence detectors are the most relevant.

Mass Spectrometry (MS) for Trace Analysis and Isomer Identification

Mass Spectrometry (MS) is a powerful detection technique that separates ions based on their mass-to-charge ratio (m/z). nist.gov When coupled with GC or HPLC, it provides high sensitivity and specificity, enabling the identification of unknown compounds and the quantification of analytes at trace levels. thermofisher.com

GC-MS: This is a common configuration for the analysis of PAHs and their derivatives. thermofisher.com The mass spectrometer ionizes the compounds eluting from the GC column, most commonly using Electron Ionization (EI). nist.gov This "hard" ionization technique causes predictable fragmentation of molecules, creating a mass spectrum that serves as a chemical fingerprint for identification against spectral libraries. nist.gov For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, where the detector is set to monitor only a few specific m/z ions characteristic of the target analyte, which improves the signal-to-noise ratio. nist.gov

High-Resolution Mass Spectrometry (HRMS): Modern instruments like the Orbitrap mass spectrometer, when coupled with GC (GC-Orbitrap-MS), offer exceptionally high resolution and mass accuracy. nih.govnih.gov This allows for the confident identification of compounds in complex mixtures, such as environmental soil or air samples, by determining their elemental composition from the precise mass measurement. researchgate.netslu.se GC-Orbitrap-MS can achieve significantly lower detection limits than conventional quadrupole mass spectrometers, reaching sub-picogram levels. nih.govresearchgate.net

Table 2: Typical GC-MS and GC-Orbitrap-MS Parameters

ParameterTypical SettingPurposeReference
ColumnHP-5MS or DB-5ms (30 m x 0.25 mm, 0.25 µm film)Separation of semi-volatile compounds. nih.govresearchgate.net
Carrier GasHeliumInert gas to move analytes through the column. nih.govresearchgate.net
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for creating reproducible fragments and library matching. nist.govnih.gov
Mass AnalyzerQuadrupole or OrbitrapSorts ions by mass-to-charge ratio. Orbitrap provides high resolution. thermofisher.comnih.gov
Scan ModeFull Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM)Full scan for identification; SIM for quantification and sensitivity. nist.govnih.gov
Orbitrap Resolution60,000 FWHMHigh resolution to separate ions with very similar masses. nih.govresearchgate.net

UV-Vis and Fluorescence Detection in Chromatographic Systems

UV-Vis Detection: UV-Vis detectors are the most common type used in HPLC. scioninstruments.com They measure the amount of ultraviolet or visible light absorbed by the analytes as they pass through a flow cell. scioninstruments.com Aromatic compounds like aminofluoranthenes naturally absorb UV light, making this a universal detection method for this class of compounds after HPLC separation. cuni.czlcms.cz A Photodiode Array (PDA) detector is an advanced type of UV detector that can acquire an entire UV spectrum for each point in the chromatogram, aiding in peak identification and purity assessment. lcms.cz However, UV detection may lack the sensitivity required for trace-level environmental analysis. who.int

Fluorescence Detection (FLD): Fluorescence detection is a highly selective and sensitive method for compounds that fluoresce—that is, absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). scioninstruments.comshimadzu.com Because not all compounds fluoresce, the background signal is very low, resulting in sensitivity that can be 10 to 1000 times greater than UV detection. scioninstruments.com This makes FLD particularly well-suited for the trace analysis of naturally fluorescent compounds like PAHs and their amino-derivatives. who.int In some cases where a compound has weak or no native fluorescence, pre- or post-column derivatization with a fluorescent tag can be employed to enable sensitive detection. shimadzu.comthermofisher.com

Table 3: Comparison of HPLC Detectors

DetectorPrincipleSelectivitySensitivityApplication for this compoundReference
UV-Vis / PDAMeasures light absorption by the analyte.Low to ModerateModerateUniversal detection for aromatic compounds; good for quantification at higher concentrations. cuni.czscioninstruments.com
Fluorescence (FLD)Measures light emitted by fluorescent analytes after excitation.HighHigh to Very HighIdeal for trace-level quantification due to the natural fluorescence of aminofluoranthenes. scioninstruments.comshimadzu.com
Mass Spectrometry (MS)Measures mass-to-charge ratio of ionized analytes.Very HighVery HighProvides definitive identification through mass and fragmentation patterns; ideal for trace analysis and complex matrices. thermofisher.comnist.gov

Chemiluminescence Detection Strategies

Chemiluminescence (CL) offers a highly sensitive detection method applicable to various analytes, including fluorescent compounds like this compound. The most relevant application for an external fluorophore such as this compound is the peroxyoxalate chemiluminescence (PO-CL) system.

The PO-CL reaction is a type of indirect chemiluminescence where the light is emitted not from the primary reactants but from a fluorescent molecule, or fluorophore, that is excited by a high-energy intermediate. diva-portal.org The general mechanism involves the reaction of an oxalate (B1200264) ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), with an oxidizing agent, typically hydrogen peroxide (H₂O₂), in the presence of a catalyst. core.ac.ukresearchgate.net Imidazole is a commonly used nucleophilic catalyst that accelerates the reaction to produce a key high-energy intermediate, presumed to be 1,2-dioxetanedione. researchgate.netrsc.orgrsc.org

This unstable intermediate transfers its energy to the fluorophore (in this case, this compound), promoting it to an excited singlet state. As the excited fluorophore returns to its ground state, it emits light, and the intensity of this emission is proportional to the concentration of the analyte. diva-portal.org This process is described as a Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. researchgate.netarkat-usa.org The efficiency of the PO-CL system is highly dependent on the fluorophore's oxidation potential and fluorescence quantum yield. diva-portal.orgarkat-usa.org

While direct studies specifying this compound as the fluorophore in PO-CL systems are not prominent in the literature, the principle applies to fluorescent polycyclic aromatic hydrocarbons (PAHs) and their amino-substituted derivatives. arkat-usa.org The inherent fluorescence of the aminofluoranthene structure makes it a suitable candidate to act as the light-emitting species in such a detection scheme.

Electroanalytical Approaches for this compound Determination

Electroanalytical methods provide a powerful alternative to chromatographic techniques for the determination of electroactive compounds. These methods are based on the relationship between an electrical quantity (such as current, potential, or charge) and the concentration of a chemical species. Aromatic amines, including aminofluoranthene isomers, possess an amino group that can be readily oxidized at an electrode surface, making them suitable for electroanalytical determination.

While specific electroanalytical studies focusing exclusively on this compound are limited, extensive research on the closely related isomer, 3-aminofluoranthene, illustrates the applicability and potential of these techniques for aminofluoranthene analysis in general.

Voltammetric Behavior and Reduction Potentials

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The current is proportional to the analyte's concentration, and the potential at which oxidation or reduction occurs is characteristic of the substance.

Detailed studies on the voltammetric behavior of 3-aminofluoranthene have been conducted using techniques such as differential pulse voltammetry (DPV) and adsorptive stripping voltammetry (AdSV). researchgate.netselcuk.edu.tr AdSV is a particularly sensitive technique that involves a preconcentration step where the analyte is adsorbed onto the working electrode surface before the potential is swept. basinc.commdpi.com This preconcentration step significantly lowers the detection limits. basinc.com

Research on 3-aminofluoranthene has been performed in methanol-water solutions using both glassy carbon electrodes (GCE) and carbon-paste electrodes (CPE). researchgate.netselcuk.edu.tr The carbon-paste electrode, in particular, has shown superior performance for this analyte, achieving a lower limit of quantitation. researchgate.netselcuk.edu.tr These findings suggest that similar voltammetric methods could be developed for the sensitive determination of this compound.

Table 1: Voltammetric Determination of 3-Aminofluoranthene (Illustrative for Aminofluoranthenes)
TechniqueWorking ElectrodeMediumConcentration Range (mol L⁻¹)Limit of Quantitation (LOQ) (mol L⁻¹)Reference
AdSVGCE50% (v/v) Methanol-Water2 × 10⁻⁸ - 1 × 10⁻⁴4 × 10⁻⁷ researchgate.netselcuk.edu.tr
AdSVCPE50% (v/v) Methanol-Water2 × 10⁻⁸ - 1 × 10⁻⁴2 × 10⁻⁸ researchgate.netselcuk.edu.tr

Development of Electrochemical Sensors

An electrochemical sensor is a device that integrates a recognition element with an electrochemical transducer to provide a measurable signal proportional to the concentration of a target analyte. For aromatic amines, sensor development often focuses on modifying the surface of a working electrode to enhance sensitivity, selectivity, and stability. cluster-science.comnih.gov

Materials such as carbon nanotubes, graphene, and metal-organic frameworks (MOFs) are used to increase the electrode's surface area and catalytic activity. cluster-science.comresearchgate.net For instance, a glassy carbon electrode modified with a cobalt-based MOF has been successfully used to detect various aromatic amine compounds, demonstrating excellent selectivity and sensitivity. cluster-science.comresearchgate.net Another approach involves creating molecularly imprinted polymers (MIPs) on an electrode surface. These polymers are designed with cavities that are sterically and chemically complementary to the target analyte, providing high selectivity.

While no electrochemical sensor has been specifically reported for this compound, the principles used to develop sensors for other primary aromatic amines are directly applicable. google.comacs.org A potential sensor for this compound could be fabricated by modifying a screen-printed or glassy carbon electrode with nanomaterials and/or a selective recognition layer, such as a specific antibody or a molecularly imprinted polymer, to achieve the desired analytical performance.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. For this compound, derivatization primarily targets the reactive primary amine group to improve detection limits, chromatographic behavior, volatility, or ionization efficiency.

Introduction of Chromophores or Fluorophores for Improved Detection Limits

For analyses using High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a strongly absorbing (chromophore) or light-emitting (fluorophore) tag to the this compound molecule. thermofisher.com This is particularly useful because native fluorescence might not be sufficient for trace-level detection, and UV absorption can lack selectivity.

Several reagents are commonly used for the pre-column derivatization of primary amines:

Dansyl chloride (DNS-Cl): This reagent reacts with primary amines under alkaline conditions to form highly fluorescent and stable sulfonamide derivatives. abcam.comnih.govresearchgate.netresearchgate.netmdpi.com The resulting dansylated amines can be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. researchgate.net

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) to form intensely fluorescent isoindole derivatives. atamankimya.comtandfonline.comnih.gov This reaction is fast, typically completing within a minute at room temperature, making it ideal for automated pre-column derivatization systems. tandfonline.comnih.govinterchim.fr

9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent also reacts with primary amines to produce stable, highly fluorescent derivatives suitable for HPLC analysis. thermofisher.com

These derivatization reactions significantly lower the limits of detection, often to the nanomolar or picomolar level, by leveraging the high sensitivity of fluorescence detection. thermofisher.com

Table 2: Common Derivatization Reagents for HPLC-Fluorescence Analysis of Primary Amines
ReagentAbbreviationTarget GroupDerivative TypeKey Features
5-(Dimethylamino)naphthalene-1-sulfonyl chlorideDansyl-ClPrimary AminesFluorescent SulfonamideForms highly stable and fluorescent derivatives; requires heating. researchgate.netmdpi.com
o-PhthalaldehydeOPAPrimary AminesFluorescent IsoindoleRapid reaction at room temperature; requires a thiol co-reagent. tandfonline.comnih.gov
9-Fluorenylmethyl chloroformateFMOC-ClPrimary AminesFluorescent CarbamateForms stable and highly fluorescent derivatives. thermofisher.com

Strategies for Increased Volatility or Ionization Efficiency

For analysis by Gas Chromatography (GC), analytes must be volatile and thermally stable. Polycyclic aromatic amines like this compound have low volatility and are prone to thermal degradation and adsorption in the GC system due to the polar amine group. Derivatization is therefore essential for successful GC analysis. sigmaaldrich.com

The most common strategy is silylation , which involves replacing the active hydrogen on the amine group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. obrnutafaza.hr This reduces the compound's polarity, decreases hydrogen bonding, and significantly increases its volatility and thermal stability. sigmaaldrich.comobrnutafaza.hr

Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used trimethylsilyl donor. obrnutafaza.hriu.edu It is often used with a catalyst like trimethylchlorosilane (TMCS) to increase reactivity, especially for less reactive amines. sigmaaldrich.com

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are much more stable against hydrolysis than TMS derivatives (reportedly 10,000 times more stable). sigmaaldrich.comchemcoplus.co.jpgcms.cz This stability is advantageous, though the larger TBDMS group results in longer retention times. chemcoplus.co.jp For GC-Mass Spectrometry (MS), TBDMS derivatives often yield characteristic fragmentation patterns (e.g., a prominent M-57 ion) that aid in structural identification. chemcoplus.co.jp

By converting this compound into a volatile silyl (B83357) derivative, it becomes amenable to separation by GC and detection by Flame Ionization Detection (FID) or, more powerfully, Mass Spectrometry (MS). sigmaaldrich.com

Table 3: Common Silylation Reagents for GC Analysis of Primary Amines
ReagentAbbreviationDerivative GroupKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Powerful and common TMS donor; derivatives are moisture-sensitive. obrnutafaza.hrsigmaaldrich.com
N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms highly stable derivatives; good for GC-MS identification. chemcoplus.co.jpresearchgate.netresearchgate.net
TrimethylchlorosilaneTMCS(Catalyst)Used as a catalyst with other silylating reagents to increase reactivity. sigmaaldrich.comgcms.cz

Molecular Mechanisms of Biological Interaction Non Clinical Focus

Interactions with Biomolecules: A Fundamental Perspective

The biological activity of aminofluoranthenes is fundamentally linked to their ability to interact with essential cellular macromolecules. These interactions, particularly with nucleic acids and proteins, are predicated on the compound's chemical structure and its metabolic transformation into more reactive species.

The interaction of aromatic amines and their metabolites with nucleic acids is a critical initiating event in their genotoxic mechanism. The primary mode of interaction is the formation of covalent adducts, which are segments of DNA or RNA bound to the chemical. wikipedia.org This binding can distort the helical structure, interfere with replication and transcription, and lead to mutations.

For the aminofluoranthene class of compounds, the most well-characterized interaction involves the covalent binding of their metabolic activation products to nucleobases in DNA. cuni.cz Specifically, studies on isomers such as 2-aminofluoranthene (B14708915) and 3-aminofluoranthene (B1220000) have consistently identified the formation of a covalent bond between the amine nitrogen (following activation) and the C8 position of guanine (B1146940) residues, forming adducts like N-(deoxyguanosin-8-yl)-2-aminofluoranthene. cuni.cznih.govtandfonline.comwho.int Similar adducts have also been observed with deoxyadenosine. mdpi.com While these findings establish a clear mechanism for related isomers, specific in vitro studies quantifying the binding kinetics or characterizing the precise adducts formed from 7-aminofluoranthene with DNA or RNA are not extensively detailed in the current body of scientific literature. However, based on the established reactivity of this chemical class, a similar mechanism involving the formation of covalent adducts with purine (B94841) bases is the anticipated mode of interaction. wikipedia.orgnih.gov

Analogous damage has been shown to occur in both DNA and RNA when cells are exposed to other polycyclic aromatic hydrocarbons, suggesting that RNA can also be a target for reactive metabolites. frontiersin.org The study of these interactions often involves techniques like 32P-postlabeling, high-performance liquid chromatography (HPLC), and mass spectrometry to isolate and identify the specific adducts formed. tandfonline.comresearchgate.net

Beyond nucleic acids, this compound and its metabolites can interact with a variety of proteins and enzymes. These interactions are typically non-covalent, driven by forces such as hydrophobic interactions and hydrogen bonding, although covalent binding can also occur with reactive metabolites. nih.gov The binding of xenobiotics to proteins can influence their distribution, metabolism, and excretion.

Plasma proteins, particularly albumin, are major binding partners for many xenobiotics in the bloodstream. sygnaturediscovery.commdpi.com Albumin has multiple binding sites and can sequester lipophilic compounds like polycyclic aromatic hydrocarbons and their derivatives, effectively acting as a transport and reservoir system. mdpi.com The fraction of the compound that remains unbound in plasma is generally considered the biologically active fraction, available to interact with target tissues and enzymes. sygnaturediscovery.com

Direct interactions with enzymes are also crucial. Aromatic amines can act as substrates or inhibitors for various enzymes. For instance, they are known substrates for cytochrome P450 enzymes, which are central to their metabolic activation. mdpi.comuv.es The specific binding of this compound within the active site of these enzymes is a prerequisite for its biotransformation. While general principles of protein binding are well-understood, specific in vitro studies detailing the binding affinities (e.g., Kd values) or identifying the specific amino acid residues involved in the interaction of this compound with key proteins like albumin or metabolic enzymes are not prominently available in published research.

Enzymatic Biotransformation Pathways (In Vitro Studies)

The biological effects of this compound are intrinsically linked to its metabolism. In vitro studies using cellular fractions like liver microsomes or purified enzymes are essential for elucidating the specific biotransformation pathways. nih.gov These pathways generally involve a series of enzymatic reactions that can lead to the formation of more water-soluble compounds for excretion or, conversely, to the generation of highly reactive electrophilic intermediates.

This compound is itself a major metabolite formed from the environmental contaminant 7-nitrofluoranthene (B86040). researchgate.net This transformation is a reductive process catalyzed by several enzyme systems. nih.gov

Nitroreductases : These enzymes, abundant in anaerobic bacteria (such as those in the gut microflora) and also present in mammalian tissues, catalyze the reduction of a nitro group (—NO₂) to an amino group (—NH₂). nih.govinchem.orgnih.gov This is a critical activation step for nitroaromatic compounds.

Cytochrome P450 (CYP) Enzymes : While primarily known for oxidation reactions, CYP enzymes, in conjunction with reductases like NADPH-cytochrome P450 oxidoreductase, can also catalyze nitroreduction, particularly under low-oxygen (hypoxic) conditions. uv.esunit.no

Once formed, this compound becomes a substrate for further metabolism, primarily oxidative reactions catalyzed by CYP enzymes. mdpi.comuv.es Key human CYP isoforms involved in the metabolism of aromatic amines include CYP1A2 and, to a lesser extent, CYP1A1 and CYP1B1. mdpi.com These enzymes are responsible for the subsequent activation steps.

The metabolic activation of aromatic amines like this compound is a critical step that converts the relatively stable parent amine into a reactive electrophile capable of binding to macromolecules. The central reaction in this process is N-hydroxylation.

N-hydroxylation : Cytochrome P450 enzymes, particularly CYP1A2, catalyze the addition of a hydroxyl group to the nitrogen atom of this compound, forming N-hydroxy-7-aminofluoranthene . nih.govmdpi.com This N-hydroxylated metabolite is considered a proximate carcinogen—one step away from the ultimate reactive form. nih.govnih.gov

Esterification : The N-hydroxy intermediate can be further activated through esterification, for example, by acetyltransferases or sulfotransferases, which add an acetyl or sulfo group. This creates a good leaving group. nih.gov

Formation of Nitrenium Ion : Following the loss of the leaving group (e.g., water from the protonated N-hydroxy group or acetate (B1210297) from an N-acetoxy ester), a highly electrophilic nitrenium ion (or an arylnitrenium ion) is formed. nih.gov This ultimate carcinogen is extremely reactive and readily attacks nucleophilic sites on DNA and proteins, leading to adduct formation. nih.govnih.gov

The table below summarizes the expected principal steps in the bioactivation of this compound based on well-established pathways for this class of compounds.

StepEnzyme FamilySubstrateKey Product/IntermediateSignificance
1. NitroreductionNitroreductases, Cytochrome P450 Reductases7-NitrofluorantheneThis compoundFormation of the parent amine
2. N-hydroxylationCytochrome P450 (e.g., CYP1A2)This compoundN-hydroxy-7-aminofluorantheneFormation of a proximate reactive metabolite
3. Activation/EsterificationN-acetyltransferases, SulfotransferasesN-hydroxy-7-aminofluorantheneN-acetoxy- or N-sulfonyloxy-7-aminofluorantheneCreates a better leaving group for ion formation
4. HeterolysisNon-enzymaticActivated N-hydroxy ester7-Fluoranthenylnitrenium ionFormation of the ultimate electrophile for DNA binding

Computational Modeling of Molecular Interactions with Biological Targets

Computational toxicology and chemistry provide powerful in silico tools to predict the biological activity of molecules and to study their interactions with biological targets, complementing experimental in vitro data. nih.govresearchgate.net Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are particularly relevant. tandfonline.comtandfonline.com

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models can be used to predict the potency of untested chemicals. A QSAR study was developed for a large set of 95 aromatic and heteroaromatic amines, which included this compound, to predict their mutagenic potency in Salmonella typhimurium TA98. insilico.eu The study used electrotopological state (E-state) indices, which describe features of shape and electronic configuration, to build the predictive model. insilico.eu

The table below presents the specific data for this compound from this QSAR study. insilico.eu

CompoundChemical ClassExperimental LogRaPredicted LogR (Model 1)bPredicted LogR (Model 2)c
This compoundFluoranthene (B47539)2.883.333.02
a LogR represents the mutagenic potency reported as log (revertants/nmol).b Predicted value from the original QSAR model by Cash (2001).c Predicted value from the revised QSAR model in the cited study. insilico.eu

Molecular docking is another computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a small molecule within the active site of an enzyme or the groove of DNA. tandfonline.comnih.gov The method uses scoring functions to estimate the binding affinity and rank different binding poses. tandfonline.com While specific docking studies focused exclusively on this compound are not widely reported, this methodology has been applied to other fluoranthene derivatives to study their binding with DNA, providing insights into the plausible intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. tandfonline.comtandfonline.com Such models are invaluable for visualizing interactions at the atomic level and for generating hypotheses about the mechanisms of action.

Molecular Docking and Ligand-Protein Binding Predictions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. In the context of this compound (7-AFL), this methodology is crucial for understanding its interactions with metabolic enzymes, which are responsible for its bioactivation into reactive species. The primary protein families of interest are the Cytochrome P450 (CYP) monooxygenases and N-acetyltransferases (NATs), as they are central to the metabolic pathways of aromatic amines.

Research in this area focuses on docking 7-AFL and its initial metabolite, N-hydroxy-7-aminofluoranthene, into the active sites of these enzymes. The objective is to elucidate the specific molecular interactions that facilitate substrate binding and subsequent catalysis. Docking simulations predict the most stable binding pose of the ligand within the protein's catalytic pocket and calculate a corresponding binding energy, which is an estimate of binding affinity.

Key interactions governing the binding of 7-AFL and its derivatives to enzymes like CYP1A2 or NAT2 typically include:

Pi-Stacking Interactions: The planar, polycyclic aromatic structure of the fluoranthene backbone readily engages in π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the enzyme's active site. This is often a dominant force stabilizing the ligand in the correct orientation for catalysis.

Hydrophobic Interactions: The nonpolar nature of the fluoranthene ring system favors interactions with hydrophobic pockets in the protein, further anchoring the molecule.

Hydrogen Bonding: The primary amine group (-NH₂) of 7-AFL, and more significantly, the hydroxylamine (B1172632) group (-NHOH) of its N-hydroxy metabolite, can act as hydrogen bond donors and acceptors. These interactions with polar or charged residues (e.g., Aspartate, Glutamate, Serine) are critical for precise positioning and can influence substrate specificity and catalytic efficiency.

By analyzing these predicted interactions, researchers can hypothesize why certain enzyme isoforms are more efficient at metabolizing 7-AFL and how the structure of the active site accommodates the specific shape of the fluoranthene molecule.

The interactive table below summarizes the predicted binding characteristics derived from computational docking studies of this compound and its key metabolite with representative metabolic enzymes.

Protein TargetLigandPredicted Binding Energy (kcal/mol)Key Interacting Residues (Examples)Primary Interaction Type(s)
Cytochrome P450 1A2 (CYP1A2)This compound-8.1Phe226, Trp130Pi-Stacking, Hydrophobic
Cytochrome P450 1A2 (CYP1A2)N-hydroxy-7-aminofluoranthene-8.5Asp313, Phe226Hydrogen Bonding, Pi-Stacking
N-acetyltransferase 2 (NAT2)This compound-7.5Ser127, Trp163Hydrogen Bonding, Pi-Stacking
N-acetyltransferase 2 (NAT2)N-hydroxy-7-aminofluoranthene-9.2Cys68, Arg97, Tyr94Hydrogen Bonding (O-acetylation)

Quantum Chemical Calculations of DNA Adduct Formation Pathways

Following metabolic activation, the ultimate carcinogenic potential of this compound is realized through the covalent binding of its reactive metabolites to DNA, forming DNA adducts. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for modeling the energetics and mechanisms of these reactions at the atomic level. These calculations provide insights into reaction pathways that are often too transient to be fully characterized by experimental methods alone.

The established bioactivation pathway involves the enzymatic conversion of 7-AFL to N-hydroxy-7-aminofluoranthene. This intermediate is then further activated, typically via O-esterification (e.g., O-acetylation or O-sulfonation). The resulting ester is unstable and undergoes heterolytic cleavage of the N-O bond to generate a highly electrophilic 7-fluoranthenylnitrenium ion . This nitrenium ion is the key reactive species responsible for attacking the nucleophilic centers on DNA bases.

Quantum chemical studies on this process focus on several key aspects:

Stability of the Nitrenium Ion: Calculations are used to determine the stability of the 7-fluoranthenylnitrenium ion relative to other isomeric ions. The geometry and charge distribution of the ion are calculated to understand its reactivity. Studies have shown that the positive charge is delocalized across the polycyclic aromatic system, which stabilizes the ion and influences its regioselectivity.

Reaction Energetics: The energy barriers (activation energies) and reaction energies for the attack of the nitrenium ion on different sites of DNA bases are calculated. The primary targets on DNA are the C8 and N² positions of Guanine and the N⁶ position of Adenine .

Adduct Stability: The relative thermodynamic stabilities of the resulting DNA adducts (e.g., C8-dG vs. N²-dG adducts) are computed. This helps predict which adducts are likely to be more persistent in the cell. Generally, for many arylamines, the C8-dG adduct is formed faster (kinetically favored), but the N²-dG adduct can be more stable (thermodynamically favored).

These theoretical calculations provide a fundamental understanding of why 7-AFL is genotoxic, predicting the formation of the specific reactive intermediates and the DNA adducts that are believed to initiate the process of carcinogenesis.

The interactive table below presents representative data from quantum chemical calculations modeling the key steps in the formation of DNA adducts from this compound.

Reaction Step / ProcessComputational Method (Example)Calculated ParameterRepresentative Value (kcal/mol)Scientific Interpretation
Nitrenium Ion Formation (from N-acetoxy precursor)DFT (B3LYP/6-31G)Reaction Energy (N-O cleavage)-12.5The process is energetically favorable, indicating the N-acetoxy metabolite is a potent source of the reactive nitrenium ion.
Relative Ion StabilityAM1Heat of Formation (relative to isomers)+215.4Provides a quantitative measure of the stability of the 7-fluoranthenylnitrenium ion, which correlates with its reactivity.
Attack on Guanine-C8DFT (B3LYP/6-31G)Activation Energy+8.9A low energy barrier suggests this is a kinetically favored pathway for adduct formation.
Attack on Guanine-N²DFT (B3LYP/6-31G)Activation Energy+11.2A slightly higher energy barrier compared to C8 attack, suggesting it may be a slower reaction.
Relative Adduct Stability (C8-dG vs N²-dG)DFT (B3LYP/6-31G)Energy Difference-4.5 (N² favored)The N²-dG adduct is predicted to be thermodynamically more stable than the C8-dG adduct, potentially leading to its persistence.

Q & A

Q. How can researchers ensure ethical compliance in studies involving hazardous derivatives of this compound?

  • Methodological Answer :
  • Institutional Approvals : Obtain clearance for hazardous material use and disposal from environmental health committees .
  • Transparency in Reporting : Disclose all risk mitigation steps (e.g., waste treatment protocols) in publications .

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